molecular formula C13H14BrNO2S B6108146 4-BROMO-N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-2-CARBOXAMIDE

4-BROMO-N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B6108146
M. Wt: 328.23 g/mol
InChI Key: NPWVZGCEDJUUOY-UHFFFAOYSA-N
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Description

4-BROMO-N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that features a furan ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by the introduction of the furan moiety through a coupling reaction. The carboxamide group is then introduced via an amide formation reaction. Specific conditions such as the use of N-bromosuccinimide (NBS) for bromination and palladium-catalyzed coupling reactions are often employed .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiophene derivatives .

Scientific Research Applications

4-BROMO-N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and nitrofurantoin share the furan ring structure.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide are structurally related.

Uniqueness

4-BROMO-N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-2-CARBOXAMIDE is unique due to the combination of the furan and thiophene rings with a carboxamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-5-propylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S/c1-2-4-11-10(14)7-12(18-11)13(16)15-8-9-5-3-6-17-9/h3,5-7H,2,4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWVZGCEDJUUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)NCC2=CC=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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